molecular formula C17H16ClFN4O2S B2598951 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 378214-44-9

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2598951
CAS No.: 378214-44-9
M. Wt: 394.85
InChI Key: YEYXFBFXBDSERN-UHFFFAOYSA-N
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Description

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H16ClFN4O2S and its molecular weight is 394.85. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Sulfur-Transfer Agents

Research into related sulfur-containing compounds highlights their reactivity and potential as sulfur-transfer agents. For instance, the study of dimethylbenzothiophenes by Kropp et al. (1996) provides insights into the microbial degradation of sulfur heterocycles in petroleum, indicating potential applications in bioremediation and sulfur recovery processes (Kropp, Saftić, Andersson, & Fedorak, 1996). Similarly, Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents from cyanoethyl disulfide, suggesting applications in chemical synthesis and modification (Klose, Reese, & Song, 1997).

Supramolecular Structures and Chemical Reactivity

The synthesis and characterization of supramolecular structures offer another avenue of research. Low et al. (2002) described the hydrogen bonding and molecular arrangements of dioxane derivatives, which could inform the design of molecular recognition systems or novel materials (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).

Redox Sensors and Antimicrobial Agents

Charles et al. (2007) explored protein sulfenation as a redox sensor, indicating potential applications in understanding oxidative stress and designing redox-active therapeutic agents (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007). Moreover, Ghorab et al. (2017) synthesized sulfonamide derivatives with significant antimicrobial activity, pointing to potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Fuel Cell Technologies

Bae, Miyatake, and Watanabe (2009) investigated sulfonated poly(arylene ether sulfone)s block copolymers for fuel-cell applications. These materials' high proton conductivity and mechanical properties suggest potential in developing more efficient fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Anion Exchange Polymer Electrolytes

Kim, Labouriau, Guiver, and Kim (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes, demonstrating a method that provides precise control of cation functionality. This research is relevant for applications in energy storage and conversion systems (Kim, Labouriau, Guiver, & Kim, 2011).

Properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S/c1-4-8-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)26-9-10-11(18)6-5-7-12(10)19/h4-7H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYXFBFXBDSERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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